Deschloro Indoxacarb
CAS No.:
Cat. No.: VC0202070
Molecular Formula: C₂₂H₁₈F₃N₃O₇
Molecular Weight: 493.39
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₂H₁₈F₃N₃O₇ |
---|---|
Molecular Weight | 493.39 |
Introduction
Chemical Properties and Structure
Deschloro Indoxacarb has the molecular formula C22H18F3N3O7, compared to C22H17ClF3N3O7 for Indoxacarb . The molecular weight of Deschloro Indoxacarb is approximately 496.4 g/mol, which is lower than Indoxacarb's 527.8 g/mol due to the absence of the chlorine atom .
Table 1: Comparison of Chemical Properties between Indoxacarb and Deschloro Indoxacarb
Property | Indoxacarb | Deschloro Indoxacarb |
---|---|---|
Molecular Formula | C22H17ClF3N3O7 | C22H18F3N3O7 |
Molecular Weight | 527.8 g/mol | 496.4 g/mol |
Structure | Contains chlorine at 7-position | Lacks chlorine atom |
Chemical Family | Oxadiazine | Oxadiazine |
Melting Point | 88.1°C | Not specified in available data |
Vapor Pressure | 1.9 × 10^-10 torr at 25°C | Not specified in available data |
Structurally, Deschloro Indoxacarb maintains the core oxadiazine ring system present in Indoxacarb. The compound contains a trifluoromethoxy phenyl group and multiple functional groups including carboxylate moieties . The absence of the chlorine atom affects the electron distribution within the molecule, potentially influencing its chemical reactivity and biological interactions.
The full chemical name of Indoxacarb is (S)-methyl 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]indeno[1,2-e] oxadiazine-4a(3H)-carboxylate . By removing the chlorine atom and adjusting the nomenclature accordingly, one can derive the systematic name for Deschloro Indoxacarb.
Biological Activity and Mechanism of Action
Deschloro Indoxacarb likely shares some biological activity characteristics with Indoxacarb but may exhibit different potency or selectivity profiles. Indoxacarb is known to be a proinsecticide that undergoes bioactivation in insects to form an insecticidal metabolite called DCJW (N-decarbomethoxylated derivative) . This bioactivation is more efficient in insects than in mammals, contributing to its selective toxicity.
The primary mechanism of action of Indoxacarb, and likely of Deschloro Indoxacarb, involves the blocking of sodium channels in the insect nervous system. Specifically, these compounds interact with slow-inactivated sodium channels, leading to a depolarization-dependent block of nerve action potentials . This results in a distinctive "pseudoparalysis" intoxication syndrome in affected insects, characterized by initial disruption of motor coordination and locomotion followed by irreversible quiescent paralysis .
Research has shown that compounds in this class inhibit both tetrodotoxin (TTX)-sensitive and TTX-resistant sodium currents in neuronal cells . The removal of the chlorine atom in Deschloro Indoxacarb may affect the binding affinity to sodium channels and thus modify its insecticidal potency compared to Indoxacarb.
In insect models such as Periplaneta americana (American cockroach), Manduca sexta (tobacco hornworm), and Musca domestica (housefly), Indoxacarb produces characteristic intoxication symptoms . Comparative studies with Deschloro Indoxacarb would provide valuable insights into the role of the chlorine atom in determining these effects.
Applications and Uses
While Indoxacarb has established commercial applications as an insecticide for controlling lepidopterous pests, Deschloro Indoxacarb appears to be primarily utilized in research contexts. Its applications likely include:
Application | Description |
---|---|
Research Tool | For studying structure-activity relationships of oxadiazine insecticides |
Analytical Standard | Reference compound for analytical methods development |
Synthesis Intermediate | Potential intermediate in the synthesis of novel insecticidal compounds |
Metabolite Studies | Investigation of degradation pathways and environmental fate |
Bioactivity Research | Comparative studies to understand the role of chlorine in insecticidal activity |
The deuterated variant (Deschloro Indoxacarb-d3) mentioned in the research materials suggests use as an internal standard for quantitative analysis , as deuterated compounds are commonly employed in mass spectrometry-based analytical methods due to their nearly identical chemical behavior but distinct mass.
Aspect | Indoxacarb | Potential Implications for Deschloro Indoxacarb |
---|---|---|
Acute Toxicity | Developmental LOAEL = 4.0 mg/kg/day | May differ due to structural changes |
Mechanism of Toxicity | Sodium channel blockade | Likely similar but possibly altered potency |
Selectivity | More efficient bioactivation in insects than mammals | Could have different bioactivation profile |
Environmental Fate | Not fully specified in data | May have different persistence characteristics |
The absence of the chlorine atom in Deschloro Indoxacarb may alter its toxicological properties, potentially affecting aspects such as bioavailability, metabolism pathways, binding affinity to non-target proteins, and environmental persistence. Without specific toxicological data, appropriate precautions should be taken when handling this compound.
Analytical Methods for Detection
Analytical detection and quantification of Deschloro Indoxacarb likely employ similar methods to those used for Indoxacarb, with appropriate modifications to account for the structural differences. Common analytical techniques may include:
Table 4: Analytical Methods for Deschloro Indoxacarb
Method | Application | Advantages |
---|---|---|
HPLC | Quantitative analysis | High sensitivity and reproducibility |
LC-MS/MS | Confirmation and quantification | Superior specificity and sensitivity |
GC-MS | Analysis in certain matrices | Good for volatile derivatives |
NMR Spectroscopy | Structural confirmation | Detailed structural information |
The existence of Deschloro Indoxacarb-d3 suggests the importance of mass spectrometry-based techniques in the analysis of this compound . Deuterated internal standards are particularly valuable for quantitative analysis using isotope dilution methods, providing enhanced accuracy and precision.
Research Developments and Future Perspectives
Current research on Deschloro Indoxacarb appears to focus on its role in understanding structure-activity relationships within the oxadiazine insecticide class and potentially as a metabolite or degradation product of Indoxacarb.
Future research directions may include:
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Investigating its potential occurrence as an environmental transformation product of Indoxacarb
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Assessing its efficacy against insecticide-resistant pest populations
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Exploring its potential as a lead compound for developing new insecticides with improved safety profiles
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Studying its interactions with specific sodium channel subtypes to enhance selectivity
The compound's structural similarity to Indoxacarb, coupled with the strategic removal of the chlorine atom, makes it valuable for comparative studies aiming to optimize insecticidal properties while minimizing environmental impact.
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